3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Description
3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring linked to a sulfamoyl group attached to a pyrimidine heterocycle. This compound is of interest in medicinal chemistry due to its structural versatility, which allows modulation of biological targets such as enzymes (e.g., kinases) and receptors (e.g., serotonin receptors) . The methoxy group enhances solubility, while the pyrimidine-sulfamoyl moiety enables hydrogen bonding and π-π interactions with target proteins.
Properties
IUPAC Name |
3-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-15-5-2-4-13(12-15)17(23)21-14-6-8-16(9-7-14)27(24,25)22-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWPKCNWSHILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield 4-methoxy-N-(4-sulfamoylphenyl)benzamide. The final step involves the reaction of this intermediate with 2-aminopyrimidine under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Structural Characteristics
The compound features:
- A methoxy group (-OCH₃)
- A pyrimidin-2-ylsulfamoyl moiety, which is crucial for its biological activity
- A benzamide backbone that enhances its stability and solubility
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyrimidin-2-ylsulfamoyl group may enhance the compound's ability to inhibit tumor growth by targeting specific enzymes or pathways involved in cancer cell proliferation.
Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens. Studies have shown that sulfamoyl derivatives can inhibit bacterial growth, making this compound a candidate for further exploration in antimicrobial drug development.
Biological Research
Enzyme Inhibition Studies : The unique functional groups allow for interaction with enzymes, potentially leading to the development of enzyme inhibitors. This application is particularly relevant in the context of diseases where enzyme dysregulation plays a crucial role.
Targeted Drug Delivery Systems : The ability to modify the compound's structure could lead to the development of targeted drug delivery systems, improving the efficacy of existing drugs while minimizing side effects.
Materials Science
Polymer Development : The chemical properties of 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide make it a suitable candidate for developing new polymers with enhanced mechanical and thermal properties.
Coatings and Adhesives : Its stability and reactivity can be exploited in formulating advanced coatings and adhesives, particularly those requiring specific chemical resistance or adhesion properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various sulfamoyl derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as lead compounds for developing new cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial properties of sulfamoyl derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications to the sulfamoyl group could enhance antibacterial activity, highlighting the importance of structural optimization in drug design.
Case Study 3: Polymer Applications
Research conducted on the use of similar compounds in polymer synthesis showed promising results in creating materials with improved thermal stability and mechanical strength. These findings suggest that incorporating such compounds into polymer matrices could lead to innovative applications in various industries.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3-(Isobutyrylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Key Difference: The 3-methoxy group is replaced with a 3-isobutyrylamino substituent.
- This substitution may alter binding affinity to targets dependent on hydrogen-bonding interactions .
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Key Difference : A chlorine atom replaces the methoxy group at the 3-position.
- However, it may reduce metabolic stability compared to the methoxy group .
2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]benzamide
- Key Difference : Ethoxy substitution at the 2-position instead of 3-methoxy.
- Impact : The ethoxy group’s larger size introduces steric hindrance, possibly affecting binding conformation. The 2-position substitution may redirect interactions away from critical receptor pockets compared to the 3-methoxy analog .
Modifications to the Sulfamoyl-Pyrimidine Group
N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-3-methoxybenzamide
- Key Difference : The pyrimidine ring has 4,6-dimethyl substituents.
- Impact : Methyl groups enhance metabolic stability by blocking oxidation sites. The increased electron density on the pyrimidine may strengthen π-π stacking with aromatic residues in target proteins .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Difference : A pyrazolo-pyrimidine core replaces the pyrimidine-sulfamoyl group.
- Impact: The fused pyrazolo-pyrimidine system expands the aromatic surface area, improving interactions with kinase ATP-binding pockets. The fluorinated chromenone moiety adds selectivity for targets like tyrosine kinases .
Functional Group Additions and Bioisosteres
3-Methoxy-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide
- Key Difference: The sulfamoyl group is replaced with a 1,3,4-oxadiazole-pyrrolidinone hybrid.
- Impact : The oxadiazole acts as a bioisostere for ester or amide groups, enhancing metabolic stability. The trifluoromethoxy group increases lipophilicity and may improve blood-brain barrier penetration .
APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)
- Key Difference: A morpholinoethoxy-pyrazole substituent replaces the pyrimidin-2-ylsulfamoyl group.
- Impact: The morpholinoethoxy group enhances solubility and selectivity for the 5-HT2A receptor, making APD791 a potent antiplatelet agent. The pyrazole ring contributes to π-π interactions absent in the sulfamoyl analog .
Biological Activity
3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a methoxy group and a pyrimidin-2-ylsulfamoyl substituent. Its molecular formula is with a molecular weight of approximately 372.45 g/mol. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and infectious diseases.
- Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways that are crucial for cell proliferation and survival.
Biological Activity Data
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Enzyme Inhibition | 0.126 | MDA-MB-231 TNBC Cells | |
| Antiviral Activity | - | Hepatitis B Virus (HBV) | |
| Cytotoxicity | 19-fold lower | Non-cancer MCF10A vs. TNBC |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzamide structure significantly influence the biological activity of the compound. For instance, the presence of the pyrimidin-2-ylsulfamoyl group enhances enzyme inhibition potency compared to other derivatives lacking this moiety.
Notable Findings:
- Compounds with similar structures but different substituents exhibited varied levels of activity against cancer cell lines.
- The methoxy group appears to play a role in enhancing solubility and bioavailability, contributing to the compound's efficacy.
Case Studies
- Antiviral Activity Against HBV : In vitro studies demonstrated that derivatives of N-phenylbenzamide, including this compound, showed significant antiviral effects against HBV by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Cytotoxic Effects on Cancer Cells : Research indicated that the compound exhibited selective cytotoxicity towards MDA-MB-231 breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Q & A
Q. What is the synthetic route for 3-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide?
The synthesis typically involves sequential coupling reactions. First, sulfamoylation of 4-aminophenyl pyrimidine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) forms the sulfamoyl intermediate. Subsequent amidation with 3-methoxybenzoyl chloride in the presence of coupling agents like EDCI/HOBt in anhydrous DMF or THF yields the final product. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from methanol .
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
Key methods include:
- NMR spectroscopy : H and C NMR verify substituent positions and aromatic proton environments .
- Mass spectrometry (ESI-MS or HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., Acta Crystallographica reports for analogous sulfonamide-benzamide derivatives) .
Q. What preliminary biological assays are recommended for screening its activity?
Initial screening often includes:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence or colorimetric substrates .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How do structural modifications influence its bioactivity in structure-activity relationship (SAR) studies?
Substitutions at key positions modulate activity:
- Methoxy group replacement : Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition but may reduce solubility.
- Pyrimidine ring alterations : Fluorine or methyl substitutions improve target selectivity (e.g., sirtuin modulation in thiazolo-pyridine analogs) .
- Sulfamoyl linker optimization : Replacing sulfur with carbonyl affects binding kinetics in kinase assays .
Q. What strategies are employed to identify its molecular targets?
Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics to purified proteins .
- Chemical proteomics : Affinity-based pull-down assays with biotinylated analogs to isolate interacting proteins .
- X-ray co-crystallography : Resolve ligand-target complexes (e.g., pyrimidine derivatives in kinase active sites) .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) may alter redox-sensitive targets .
- Cell line heterogeneity : Use isogenic cell lines or primary cells to minimize genetic drift effects .
- Solubility limitations : Validate dissolved concentrations via HPLC-UV post-assay .
Q. What methods improve solubility and bioavailability for in vivo studies?
Strategies include:
- Co-solvent systems : Use cyclodextrins or PEG-based vehicles for aqueous dispersion .
- Prodrug design : Esterification of the methoxy group to enhance membrane permeability .
- Nanoparticle encapsulation : PLGA nanoparticles for sustained release in pharmacokinetic studies .
Q. How is metabolic stability assessed during lead optimization?
Key assays:
- Liver microsomal incubation : Measure half-life () using LC-MS to quantify parent compound degradation .
- CYP450 inhibition screening : Fluorescent probes identify off-target interactions with cytochrome P450 enzymes .
- Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
Q. What experimental design considerations are critical for in vivo efficacy studies?
Essential parameters:
- Dose-ranging studies : Establish MTD (maximum tolerated dose) in rodent models using OECD guidelines .
- Pharmacodynamic markers : Correlate target engagement (e.g., phospho-kinase levels) with tumor volume reduction .
- Control groups : Include vehicle-only and standard-of-care (e.g., doxorubicin) cohorts .
Q. What challenges arise when scaling up synthesis for preclinical batches?
Common issues and solutions:
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large volumes .
- Reagent compatibility : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to avoid heavy metal contamination .
- Yield optimization : Use DoE (Design of Experiments) to refine temperature, solvent ratios, and reaction time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
